The chlorine atom in tris-TMSCl is susceptible to hydrolysis in the presence of water, leading to the formation of silanol groups (Si-OH). These silanol groups can further undergo condensation reactions with each other or with surface hydroxyl groups on substrates like silicon dioxide, resulting in the formation of stable Si-O-Si bonds. This process is central to the formation of SAMs and the synthesis of various silicon-containing polymers. [, ]
Tris-TMSCl has been explored for modifying the surface properties of nanoporous materials. The molecule can be grafted onto the pore walls through its reactive chlorine atom, leading to changes in surface wettability and potentially impacting the material's performance in applications such as filtration or sensing. []
Tris-TMSCl modified silicon wafers have been used as templates for the controlled growth of silicon dioxide. The hydrophobic nature of the tris-TMSCl monolayer allows for selective deposition of silicon dioxide in specific regions, enabling the creation of patterned surfaces with controlled roughness at the nanometer scale. []
The molecule primarily acts by modifying the surface properties of materials, typically through the formation of SAMs. [, , , , , ] This modification can alter the hydrophobicity, reactivity, and other surface characteristics of the material, tailoring it for specific applications.
Tris-TMSCl can participate in polymerization reactions, primarily through the hydrolysis and condensation of its chlorine atom. This allows for its incorporation into various silicone-containing polymers, contributing to their unique properties. [, , , , , , ]
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